molecular formula C13H19NO2 B4132363 N-(2-methoxy-4-methylphenyl)pentanamide

N-(2-methoxy-4-methylphenyl)pentanamide

Cat. No. B4132363
M. Wt: 221.29 g/mol
InChI Key: GIWHMZBXUCKJDO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylphenyl)pentanamide, commonly known as Mexedrone, is a synthetic cathinone compound that has gained attention in the scientific community due to its potential applications in research. It belongs to the class of psychoactive substances known as designer drugs, which are designed to mimic the effects of illegal drugs while avoiding legal consequences.

Mechanism of Action

Mexedrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This is thought to be the mechanism behind its stimulant effects.
Biochemical and Physiological Effects:
Mexedrone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and produce rewarding effects in rodents.

Advantages and Limitations for Lab Experiments

One advantage of using Mexedrone in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. This makes it a valuable tool for researchers studying the effects of cathinone compounds on the brain and behavior. However, a limitation is that its legal status may make it difficult to obtain for research purposes.

Future Directions

Future research on Mexedrone could focus on its potential as a treatment for conditions such as depression and ADHD, as well as its potential for abuse and addiction. Additionally, studies could explore the effects of Mexedrone on different neurotransmitter systems and brain regions, as well as its interactions with other drugs and medications.
In conclusion, Mexedrone is a synthetic cathinone compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied, and future research could explore its potential as a treatment for various conditions and its interactions with other drugs and medications.

Scientific Research Applications

Mexedrone has been studied for its potential as a research tool in the fields of pharmacology, toxicology, and neuroscience. It has been shown to have stimulant properties, similar to other cathinone compounds, and has been used in studies on the effects of these substances on the brain and behavior.

properties

IUPAC Name

N-(2-methoxy-4-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-6-13(15)14-11-8-7-10(2)9-12(11)16-3/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWHMZBXUCKJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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